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Compound of Interest

Compound Name: 3-Bromo-4-fluorotoluene

Cat. No.: B1266451

An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-4-fluorotoluene

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data for 3-bromo-4-fluorotoluene. It is intended for
researchers, scientists, and professionals in the field of drug development who require detailed
spectroscopic information for this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-bromo-4-fluorotoluene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
13C NMR Data
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Chemical Shift (8) ppm Assignment
158.4 (d, LJCF = 246.5 Hz) C4

135.0 (d, 4JCF = 3.5 Hz) c2

131.7 (d, 3JCF = 5.9 Hz) C6

128.0 (d, 3JCF = 8.6 Hz) C5

124.8 (d, 2JCF = 18.2 Hz) Ci

116.8 (d, 2JCF = 21.1 Hz) C3

20.0 (d, “JCF = 3.5 Hz) CHs

Solvent: CDCIs. The assignments are based on typical chemical shifts and coupling constants

for similar structures.

Infrared (IR) Spectroscopy

Wavenumber (cm—2)

Interpretation

3050-2850 C-H stretching (aromatic and aliphatic)
1590, 1480 C=C stretching (aromatic ring)

1220 C-F stretching

1050 C-Br stretching

870, 810 C-H bending (out-of-plane)

Sample preparation: Attenuated Total Reflectance (ATR) or as a thin film.

Mass Spectrometry (MS)
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miz Relative Intensity (%) Interpretation

[M]* (Molecular ion peak,

188/190 100/98
showing bromine isotopes)
173/175 20/19 [M-CHs]*
109 55 [M-Br]*
91 40 [C7H7]* (Tropylium ion)

lonization method: Electron Impact (El).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of 3-bromo-4-fluorotoluene is dissolved in
about 0.6-0.7 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an
internal standard.[1][2] The solution is then filtered through a small plug of glass wool in a
Pasteur pipette directly into a 5 mm NMR tube.

o Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is locked
onto the deuterium signal of the solvent. The magnetic field homogeneity is optimized by a
process called shimming. For a *H spectrum, a sufficient number of scans are acquired to
obtain a good signal-to-noise ratio. For a 13C spectrum, a larger number of scans is typically
required due to the lower natural abundance of the 3C isotope.[3]

o Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate
the spectrum. The spectrum is then phased, and the baseline is corrected. The chemical
shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method
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e Sample Preparation: A small amount of solid 3-bromo-4-fluorotoluene is placed directly
onto the ATR crystal.[4]

o Data Acquisition: Pressure is applied to ensure good contact between the sample and the
crystal. A background spectrum of the clean ATR crystal is recorded. The IR spectrum of the
sample is then collected.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Thin Solid Film Method

o Sample Preparation: A few milligrams of the solid sample are dissolved in a volatile solvent
like methylene chloride.[5] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).
The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[5]

o Data Acquisition: The salt plate is placed in the sample holder of the IR spectrometer.[5] The
IR spectrum is then recorded.[5]

o Data Processing: The resulting spectrum is analyzed for the characteristic absorption bands.

Mass Spectrometry (MS)

Electron Impact (EI) Method

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
often via a heated probe or a gas chromatography (GC) inlet, where it is vaporized in a high
vacuum.[6]

« lonization: In the ion source, the gaseous molecules are bombarded with a high-energy
electron beam (typically 70 eV).[7][8] This causes the molecules to lose an electron, forming
a positively charged molecular ion ([M]*), which can then fragment.[7][8]

e Mass Analysis: The resulting ions are accelerated by an electric field and then separated
based on their mass-to-charge (m/z) ratio by a magnetic or electric field.[6][8]

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion abundance versus m/z.[8]
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Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 3-bromo-4-fluorotoluene.
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Structural Elucidation
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Caption: Workflow for Spectroscopic Analysis of 3-Bromo-4-fluorotoluene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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